molecular formula C17H16FN3S B4607413 3-[(3-fluorobenzyl)sulfanyl]-4-methyl-5-(4-methylphenyl)-4H-1,2,4-triazole

3-[(3-fluorobenzyl)sulfanyl]-4-methyl-5-(4-methylphenyl)-4H-1,2,4-triazole

Cat. No.: B4607413
M. Wt: 313.4 g/mol
InChI Key: QNGYJEFUWAHOSH-UHFFFAOYSA-N
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Description

3-[(3-fluorobenzyl)sulfanyl]-4-methyl-5-(4-methylphenyl)-4H-1,2,4-triazole is a chemical compound with the molecular formula C17H16FN3S. It is a member of the triazole family, which is known for its diverse biological activities and applications in various fields such as medicinal chemistry and materials science .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[(3-fluorobenzyl)sulfanyl]-4-methyl-5-(4-methylphenyl)-4H-1,2,4-triazole typically involves the reaction of 3-fluorobenzyl chloride with 4-methyl-5-(4-methylphenyl)-4H-1,2,4-triazole-3-thiol under basic conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate in a suitable solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO). The reaction mixture is then heated to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity .

Chemical Reactions Analysis

Types of Reactions

3-[(3-fluorobenzyl)sulfanyl]-4-methyl-5-(4-methylphenyl)-4H-1,2,4-triazole undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

3-[(3-fluorobenzyl)sulfanyl]-4-methyl-5-(4-methylphenyl)-4H-1,2,4-triazole has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-[(3-fluorobenzyl)sulfanyl]-4-methyl-5-(4-methylphenyl)-4H-1,2,4-triazole involves its interaction with specific molecular targets such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby preventing substrate binding and catalysis. Additionally, it can interact with cellular receptors to modulate signaling pathways, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-[(3-fluorobenzyl)sulfanyl]-4-methyl-5-(4-methylphenyl)-4H-1,2,4-triazole is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the fluorobenzyl and methylphenyl groups enhances its lipophilicity and ability to interact with hydrophobic pockets in biological targets, making it a valuable compound for drug discovery and development .

Properties

IUPAC Name

3-[(3-fluorophenyl)methylsulfanyl]-4-methyl-5-(4-methylphenyl)-1,2,4-triazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16FN3S/c1-12-6-8-14(9-7-12)16-19-20-17(21(16)2)22-11-13-4-3-5-15(18)10-13/h3-10H,11H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QNGYJEFUWAHOSH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2=NN=C(N2C)SCC3=CC(=CC=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16FN3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

313.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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3-[(3-fluorobenzyl)sulfanyl]-4-methyl-5-(4-methylphenyl)-4H-1,2,4-triazole
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3-[(3-fluorobenzyl)sulfanyl]-4-methyl-5-(4-methylphenyl)-4H-1,2,4-triazole
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3-[(3-fluorobenzyl)sulfanyl]-4-methyl-5-(4-methylphenyl)-4H-1,2,4-triazole
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3-[(3-fluorobenzyl)sulfanyl]-4-methyl-5-(4-methylphenyl)-4H-1,2,4-triazole
Reactant of Route 5
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3-[(3-fluorobenzyl)sulfanyl]-4-methyl-5-(4-methylphenyl)-4H-1,2,4-triazole
Reactant of Route 6
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3-[(3-fluorobenzyl)sulfanyl]-4-methyl-5-(4-methylphenyl)-4H-1,2,4-triazole

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